POTASSIUM SULFIDE

描述

It is a colorless solid that is rarely encountered in its pure form because it reacts readily with water to form potassium hydrosulfide and potassium hydroxide . This compound is typically found as a mixture with potassium hydrosulfide rather than as an isolated substance.

准备方法

Synthetic Routes and Reaction Conditions: POTASSIUM SULFIDE can be synthesized through several methods:

- One common method involves heating potassium sulfate with carbon (coke) at high temperatures. The reaction is as follows:

Reaction with Carbon: K2SO4+4C→K2S+4CO

Laboratory Preparation: In the laboratory, pure potassium monosulfide can be prepared by reacting potassium with sulfur in anhydrous ammonia.

Industrial Production Methods: Industrial production of potassium monosulfide typically involves the reaction of hydrogen sulfide with concentrated potassium hydroxide solution. The process involves passing hydrogen sulfide through a solution of potassium hydroxide until no further absorption occurs. Additional potassium hydroxide is then added to neutralize the potassium hydrosulfide formed .

Types of Reactions:

- this compound undergoes complete and irreversible hydrolysis in water to form potassium hydroxide and potassium hydrosulfide:

Hydrolysis: K2S+H2O→KOH+KSH

It reacts with dilute hydrochloric acid to form potassium chloride and hydrogen sulfide:Reaction with Acids: K2S+2HCl→2KCl+H2S

Reaction with Silver Nitrate: this compound reacts with silver nitrate to form potassium nitrate and silver sulfide precipitate.

Common Reagents and Conditions:

Reagents: Common reagents include hydrochloric acid, silver nitrate, and water.

Conditions: Reactions typically occur at room temperature and standard atmospheric pressure.

Major Products:

Hydrolysis Products: Potassium hydroxide and potassium hydrosulfide.

Acid Reaction Products: Potassium chloride and hydrogen sulfide.

Silver Nitrate Reaction Products: Potassium nitrate and silver sulfide.

科学研究应用

Agricultural Applications

Fertilizer Component

Potassium sulfide is used in agriculture primarily as a source of potassium and sulfur, essential nutrients for plant growth. It can enhance soil fertility and improve crop yields. The compound is particularly beneficial in sulfate-deficient soils, where it helps in the synthesis of amino acids and proteins in plants .

Soil Remediation

K₂S has been investigated for its potential in soil remediation. It can help in the detoxification of heavy metals by forming insoluble metal sulfides, thereby reducing their bioavailability and toxicity .

Table 1: Nutritional Benefits of this compound in Agriculture

| Nutrient | Role in Plant Growth | Source |

|---|---|---|

| Potassium | Regulates water uptake, enzyme activation | Fertilizers |

| Sulfur | Essential for amino acid synthesis | Soil Amendments |

| Heavy Metals | Detoxification through formation of insoluble sulfides | Remediation Techniques |

Industrial Applications

Chemical Synthesis

this compound serves as a precursor in the synthesis of various chemicals, including potassium carbonate and other potassium salts. It is often utilized in processes that require sulfide ions as reactants .

Depilatory Agent

In the leather industry, K₂S is used as a depilatory agent to remove hair from animal hides. Its ability to break down keratin makes it effective for this purpose .

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Chemical Synthesis | Used to produce potassium carbonate and other salts |

| Leather Processing | Acts as a depilatory agent for animal hides |

Environmental Applications

Wastewater Treatment

K₂S has been explored for its role in wastewater treatment processes. It can precipitate heavy metals from industrial effluents, thereby aiding in the purification of water sources .

Soil Sulfur Supplementation

In areas where sulfur deficiency affects crop production, this compound can be applied to enhance soil sulfur levels, promoting better crop health and yield .

Table 3: Environmental Benefits of this compound

| Application | Benefit |

|---|---|

| Wastewater Treatment | Precipitates heavy metals |

| Soil Amendment | Increases sulfur availability |

Research Applications

Nanotechnology

Recent studies have shown that this compound can be doped with silver nanoparticles to enhance the performance of thin-film organic solar cells. This synergistic effect improves energy conversion efficiency, making K₂S a valuable component in renewable energy technologies .

Case Study: Thin-Film Organic Solar Cells

- Objective: To assess the impact of K₂S doped with silver nanoparticles on solar cell efficiency.

- Findings: The addition of K₂S significantly improved charge transport properties and overall device performance.

作用机制

The mechanism of action of potassium monosulfide involves its ability to donate sulfide ions (S²⁻) in chemical reactions. These sulfide ions can participate in various reactions, including precipitation, redox reactions, and complex formation. The molecular targets and pathways involved depend on the specific reaction and application. For example, in environmental remediation, sulfide ions can react with heavy metal ions to form insoluble metal sulfides, thereby removing the metals from solution .

相似化合物的比较

Potassium Hydrosulfide (KSH): Formed from the hydrolysis of potassium monosulfide.

Sodium Sulfide (Na₂S): Similar in structure and reactivity to potassium monosulfide but with sodium ions instead of potassium.

Lithium Sulfide (Li₂S): Another alkali metal sulfide with similar properties.

Uniqueness: POTASSIUM SULFIDE is unique in its specific reactivity and applications, particularly in pyrotechnics and environmental remediation. Its ability to form mixtures with potassium hydrosulfide and its reactivity with water distinguish it from other similar compounds .

生物活性

Potassium sulfide (K₂S) is an inorganic compound with notable biological activities and applications in various fields, including pharmacology, environmental science, and materials chemistry. This article explores the biological activity of this compound, including its antioxidant properties, cytotoxic effects, and potential therapeutic applications.

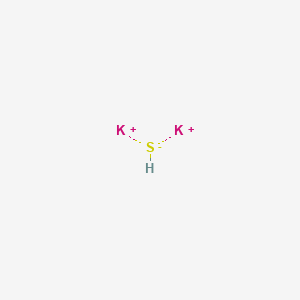

This compound is a white, hygroscopic solid that readily dissolves in water to form potassium ions (K⁺) and sulfide ions (S²⁻). The compound is known for its strong reducing properties and ability to form complexes with various metal ions, which underpins its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound and related sulfur compounds. For instance, research comparing sulfur- and selenium-containing compounds revealed that this compound exhibited significant antioxidant activity against hydrogen peroxide-induced cytotoxicity in human cell lines. The IC₅₀ values indicated that this compound could protect cells from oxidative stress at micromolar concentrations, although its activity was generally lower than that of selenium analogues .

Table 1: Antioxidant Activity of this compound and Analogues

| Compound | Cell Line | IC₅₀ (µM) | Effectiveness |

|---|---|---|---|

| This compound | HepG2 | 100 | Moderate |

| Selenium Analogue | Hep-2 | 50 | High |

| Selenium Analogue | MCF-7 | 25 | Very High |

Cytotoxic Effects

This compound has been studied for its cytotoxic effects on various cancer cell lines. In a comparative study, it was shown that while this compound has some cytotoxic properties, they are less pronounced than those of selenium-containing compounds. For example, in MCF-7 breast cancer cells, this compound induced cell death at higher concentrations but was less effective than other tested compounds .

Case Studies

A notable case study involved the use of this compound in treating hypoxia-related conditions. In experiments with the marine organism Saduria entomon, it was found that exposure to sulfides enhanced ATP levels during recovery from hypoxic conditions. This suggests a potential role for this compound in metabolic recovery processes .

Table 2: Effects of this compound on Cellular Recovery

| Condition | Organism | Observation |

|---|---|---|

| Hypoxia Recovery | Saduria entomon | Increased ATP levels |

| Oxidative Stress | HepG2 | Reduced cell viability at high doses |

Environmental and Therapeutic Applications

This compound is also being explored for its applications in environmental remediation due to its ability to precipitate heavy metals from wastewater. Its reducing properties make it suitable for detoxifying environments contaminated with metals such as lead or mercury.

Moreover, the compound's potential therapeutic applications are being investigated in areas such as wound healing and as an antimicrobial agent. The ability of this compound to modulate oxidative stress may contribute to its effectiveness in these roles.

化学反应分析

Hydrolysis in Water

K₂S undergoes rapid hydrolysis in water, producing potassium hydroxide (KOH) and potassium hydrosulfide (KSH):

This reaction is irreversible and results in a strongly alkaline solution (pH > 10) due to the formation of hydroxide ions (OH⁻) and hydrosulfide ions (SH⁻). Despite the hydrolysis, the mixture effectively behaves as a soluble sulfide source (S²⁻) in aqueous media1 .

Key Observations:

-

The reaction is exothermic and releases hydrogen sulfide (H₂S) gas if KSH further decomposes.

-

K₂S is classified as "reactive" in solubility charts due to this hydrolysis1.

Dilute Hydrochloric Acid

K₂S reacts with dilute HCl to form potassium chloride (KCl) and hydrogen sulfide gas:

The reaction is a classic example of sulfide-acid neutralization, producing toxic H₂S gas 7.

Concentrated Sulfuric Acid

With concentrated H₂SO₄, K₂S undergoes oxidation, yielding potassium bisulfate (KHSO₄), sulfur dioxide (SO₂), elemental sulfur (S), and water:

This reaction highlights the dual role of H₂SO₄ as both an acid and an oxidizing agent .

Precipitation Reactions

K₂S reacts with metal salts to form insoluble sulfides:

| Reaction | Products | Observations |

|---|---|---|

| Forms cobalt(III) sulfide . | ||

| Silver sulfide precipitates as a black solid . |

These reactions are critical in analytical chemistry for metal ion detection.

Thermal Decomposition and Vaporization

When heated, K₂S vaporizes incongruently, releasing potassium vapor (K) and sulfur dimers (S₂):

Mass spectrometry studies confirm that potassium atoms dominate the vapor phase, with minor contributions from K-S molecules .

Thermodynamic Data:

-

Vapor pressure measurements indicate K₂S decomposes at temperatures above 600°C.

-

Solid residues from decomposition approach compositions like K₂S₃ or K₂S₄ .

Carbothermal Reduction

Heating potassium sulfate (K₂SO₄) with carbon at high temperatures:

This method produces gaseous carbon monoxide as a byproduct .

Reaction in Anhydrous Ammonia

Potassium reacts with sulfur in liquid ammonia:

属性

IUPAC Name |

dipotassium;sulfanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.H2S/h;;1H2/q2*+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANSKVBLGRZAQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SH-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HK2S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901014376 | |

| Record name | Potassium sulfide (K2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium sulfide, hydrated, with not less than 30% water of crystallization appears as a red crystalline solid. Denser than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion., White very hygroscopic solid; Discolored by air; [Merck Index] Red or yellow-red deliquescent solid; [Hawley] White to yellow powder with an odor of rotten eggs; [Strem MSDS], HYGROSCOPIC WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO AIR. | |

| Record name | POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4333 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

FREELY SOL IN WATER, SOL IN ALCOHOL, GLYCERINE; INSOL IN ETHER, Soluble in ethanol, insoluble in ether., Solubility in water: very good | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density = 1.74 g/cu cm, Relative density (water = 1): 1.8 | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE CUBIC CRYSTALS OR FUSED PLATES, RED OR YELLOW-RED CRYSTALLINE MASS OR FUSED SOLID | |

CAS No. |

1312-73-8, 37248-34-3 | |

| Record name | POTASSIUM SULFIDE, HYDRATED, WITH NOT LESS THAN 30% WATER OF CRYSTALLIZATION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4333 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037248343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sulfide (K2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sulfide (K2S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901014376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

912 °C, 840 °C | |

| Record name | POTASSIUM SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM SULFIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0549 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。